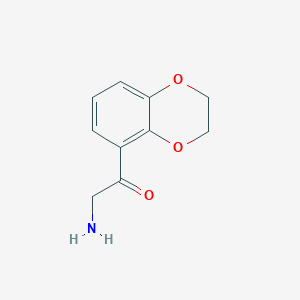

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9/h1-3H,4-6,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYMEVVHCQDXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with an appropriate acylating agent under controlled conditions. For example, the reaction with acetic anhydride in the presence of a base such as pyridine can yield the desired product .

Another method involves the use of an electrochemical approach, where the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture produces the corresponding o-quinone. This intermediate can then undergo a cycloaddition reaction with tertiary enamines to form the benzodioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Acylation and Sulfonylation Reactions

The primary amine group undergoes nucleophilic reactions with acylating or sulfonylating agents.

Key Reactions:

| Reactant | Conditions | Product | Source |

|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | Aqueous Na₂CO₃, pH 9–10, 25°C | N-Sulfonamide derivative | |

| Acetic anhydride | Pyridine, reflux | Acetylated amino ketone |

-

The sulfonylation reaction (as in ) proceeds via deprotonation of the amine, followed by nucleophilic attack on the sulfonyl chloride.

-

Acylation typically requires mild bases like pyridine to neutralize HCl byproducts.

Alkylation and Nucleophilic Substitution

The amino group can participate in alkylation reactions, while the ketone’s α-carbon is susceptible to nucleophilic attack.

Example Pathways:

-

Alkylation with 2-Bromoacetamide:

Reacting with 2-bromo-N-arylacetamides in DMF with LiH as a base yields N-(aryl)-2-[(benzodioxin)amino]acetamides . -

Condensation with Aldehydes:

The amino group forms Schiff bases under acidic conditions, as seen in analogous benzodioxin derivatives .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using agents like NaBH₄ or catalytic hydrogenation.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 2-Amino-1-(benzodioxin-5-yl)ethanol | 85% | |

| H₂/Pd-C | Ethanol, 50 psi | Same as above | 92% |

-

Stereoselectivity is influenced by the reducing agent: NaBH₄ favors syn addition, while catalytic hydrogenation may produce racemic mixtures.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing nitrogen-containing heterocycles.

Notable Reactions:

-

Thiazole Formation:

Reaction with thiourea derivatives in ethanol under reflux forms 2-aminothiazoles, leveraging the ketone’s electrophilicity . -

Pyrimidine Derivatives:

Condensation with enaminones in glacial acetic acid yields pyrimidine-based urea analogs, as demonstrated in.

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from similar benzodioxin derivatives due to the amino-ketone synergy:

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2,3-dihydro-1,4-benzodioxane: This compound shares a similar benzodioxane ring structure but differs in the position of the amino group.

1,4-Benzodioxane-6-amine: Another related compound with potential biological activities.

Uniqueness

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological properties. The presence of the amino group at the 2-position and the ethanone moiety at the 1-position provides distinct characteristics that differentiate it from other benzodioxane derivatives.

Biologische Aktivität

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one, a compound featuring a benzodioxane moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and other therapeutic potentials.

Chemical Structure

The compound's structure can be represented as follows:

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities. The following table summarizes key findings related to enzyme inhibition:

| Enzyme | Activity | Reference |

|---|---|---|

| α-Glucosidase | Strong inhibition | |

| Acetylcholinesterase (AChE) | Moderate inhibition | |

| Butyrylcholinesterase (BChE) | Notable inhibitory activity |

In a study involving various sulfonamide derivatives, including those with benzodioxane moieties, 2-amino derivatives demonstrated substantial inhibition of α-glucosidase, which is crucial for managing diabetes by delaying carbohydrate absorption. The inhibitory effects on AChE suggest potential applications in treating Alzheimer's disease due to the role of AChE in neurotransmission.

Antioxidant Properties

The benzodioxane structure is associated with antioxidant activities. Compounds derived from this moiety have shown potential in scavenging free radicals and inhibiting inflammatory pathways. A notable study demonstrated that derivatives exhibited strong radical scavenging properties and were effective in reducing oxidative stress markers in vitro .

Case Study 1: Antidiabetic Potential

In a controlled study, a derivative of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one was tested for its effects on glucose metabolism. The compound significantly reduced blood glucose levels in diabetic rats when administered at a dosage of 50 mg/kg body weight daily for four weeks. The results indicated a decrease in α-glucosidase activity by approximately 60% compared to the control group .

Case Study 2: Neuroprotective Effects

Another study evaluated the neuroprotective effects of the compound against neurodegeneration induced by oxidative stress. The results showed that treatment with the compound led to a significant reduction in neuronal cell death and improved cognitive function in animal models subjected to neurotoxic agents. The mechanism was attributed to the compound's ability to inhibit AChE and reduce oxidative damage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one and its derivatives?

- Methodology : A solvent-free approach using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions is effective for synthesizing enaminone derivatives of the benzodioxin scaffold. This method avoids side reactions associated with polar solvents and achieves high yields . For brominated analogs, direct electrophilic substitution (e.g., bromination at the ketone position) is employed, as demonstrated for structurally similar compounds like 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one .

Q. How can researchers validate the structural identity of this compound and its intermediates?

- Analytical Techniques :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement to confirm crystal structures .

- GC/MS and NMR : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (at 400–600 MHz) are critical for verifying molecular ions and assigning substituent positions. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for NMR analysis .

- Elemental analysis : CHN analysis ensures purity and stoichiometric accuracy .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with benzodioxin-based amino-ketone derivatives?

- Key Findings : Derivatives of 2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one exhibit activity at serotonin receptors (e.g., 5-HT₁₀ and 5-HT₂) and the serotonin transporter (SERT). For example, piperazine-linked analogs demonstrate dual action as antidepressants by modulating receptor affinity and reuptake inhibition . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes to these targets, guiding structure-activity relationship (SAR) optimization .

Q. How do structural modifications (e.g., halogenation or piperazine substitution) affect the compound’s bioactivity?

- Case Study : Bromination at the ethanone position enhances electrophilicity, potentially improving cross-coupling reactivity for further derivatization . Piperazine substitutions (e.g., 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-indanyl-piperazine) increase lipophilicity and blood-brain barrier penetration, critical for CNS-targeted agents . Quantitative SAR (QSAR) models using Hammett constants or logP values can rationalize these effects.

Q. What challenges arise in resolving enantiomers or polymorphs of this compound?

- Crystallographic Challenges : Twinned crystals or low-resolution data complicate refinement. SHELXL’s twin refinement tools (e.g., BASF and TWIN commands) are recommended for handling pseudo-merohedral twinning .

- Chiral Separation : Enantiomeric resolution may require chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC or SFC, with mobile phases optimized for amine-containing scaffolds .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for MAO-B inhibition by benzodioxin derivatives: How should researchers address this?

- Resolution : Variability may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human MAO-B and validate with positive controls (e.g., selegiline). Cross-check results with kinetic binding studies (e.g., surface plasmon resonance) to confirm direct target engagement .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating neuropharmacological activity?

- In Vitro : Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁₀) and SERT uptake inhibition in synaptosomes .

- In Vivo : Rodent models (e.g., forced swim test for antidepressant efficacy) with pharmacokinetic profiling to assess bioavailability and metabolite formation .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.